Cas no 58567-43-4 (Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)-)

Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- structure
58567-43-4 structure
Product name:Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)-
CAS No:58567-43-4
MF:C16H17NO2S
MW:287.37668
CID:341623
PubChem ID:11066099

Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)-
    • 4-methyl-N-(1-phenylprop-2-enyl)benzenesulfonamide
    • SCHEMBL9260649
    • 58567-43-4
    • 3-phenyl-3-tosylaminopropene
    • DTXSID40454008
    • Inchi: InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h3-12,16-17H,1H2,2H3
    • InChI Key: UZUUSDZEIAKQFA-UHFFFAOYSA-N
    • SMILES: C=CC(C1=CC=CC=C1)NS(C1=CC=C(C)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 287.09811
  • Monoisotopic Mass: 287.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6Ų
  • XLogP3: 3.6

Experimental Properties

  • PSA: 46.17

Benzenesulfonamide, 4-methyl-N-(1-phenyl-2-propenyl)- Related Literature

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